molecular formula C8H4Cl2F2O2 B1418482 3,5-Dichloro-2-(difluoromethoxy)benzaldehyde CAS No. 1153165-78-6

3,5-Dichloro-2-(difluoromethoxy)benzaldehyde

Cat. No. B1418482
M. Wt: 241.02 g/mol
InChI Key: YCQQNUKUULYBSX-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(difluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4Cl2F2O2 . It has a molecular weight of 241.02 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3,5-Dichloro-2-(difluoromethoxy)benzaldehyde is 1S/C8H4Cl2F2O2/c9-5-1-4(3-13)7(6(10)2-5)14-8(11)12/h1-3,8H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

3,5-Dichloro-2-(difluoromethoxy)benzaldehyde is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

  • Synthesis and Characterization:

    • 3,5-Dichloro-2-(difluoromethoxy)benzaldehyde has been involved in the synthesis and characterization of a variety of compounds. For instance, it played a role in the formation of tetranuclear complexes with cubane topology, involving metal ions like cobalt and nickel, as well as in the synthesis of fluorinated analogs of combretastatin with anticancer activities (Zhang et al., 2013); (Lawrence et al., 2003).
  • Magnetic Properties and Catalysis:

    • The compound has been a part of the study for understanding the magnetic properties of certain complexes. Research on cubane cobalt and nickel clusters involving 3,5-dichloro-2-hydroxy-benzaldehyde derivatives has shed light on their magnetic behaviors and potential applications in fields like material science and quantum computing (Zhang et al., 2013). Additionally, the compound has been used in catalysis processes, such as the oxidation of benzyl alcohol to benzaldehyde, highlighting its potential in industrial and pharmaceutical applications (Paul et al., 2020).
  • Vibrational Spectroscopy and Chemical Synthesis:

    • Vibrational spectroscopy studies involving 3,5-dichloro hydroxy benzaldehyde have provided insight into the molecular structures and characteristics of these compounds, paving the way for their use in various chemical synthesis processes (Krishnakumar & Mathammal, 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3,5-dichloro-2-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-5-1-4(3-13)7(6(10)2-5)14-8(11)12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQQNUKUULYBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-(difluoromethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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